{[6-(Trifluoromethyl)pyridin-2-yl]amino}acetic acid - 1215546-72-7

{[6-(Trifluoromethyl)pyridin-2-yl]amino}acetic acid

Catalog Number: EVT-1742489
CAS Number: 1215546-72-7
Molecular Formula: C8H7F3N2O2
Molecular Weight: 220.15 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Ni-propyl-N-(4-fluorophenyl)-α-(5-trifluoromethyl-1,3,4-thiadiazol-2-yl-oxy)-acetamide (Flufenacet)

  • Compound Description: Flufenacet is a selective herbicide. []
  • Relevance: While not directly containing the {[6-(Trifluoromethyl)pyridin-2-yl]amino}acetic acid core, flufenacet shares the presence of a trifluoromethyl group and an acetamide moiety, indicating potential exploration of similar chemical space for herbicidal activity. []

N-(4,6-Dimethoxypyrimidin-2-yl)-5-N'-(3-methoxycarbonyl-6-trifluoromethyl-pyridin-2-ylsulfonyl)-urea (Flupyrsulfuron-methyl-sodium)

  • Compound Description: Flupyrsulfuron-methyl-sodium is a herbicide often used in combination with flufenacet. []
  • Relevance: This compound highlights the relevance of a trifluoromethyl-substituted pyridine ring within the context of herbicides, albeit in a sulfonylurea scaffold distinct from {[6-(Trifluoromethyl)pyridin-2-yl]amino}acetic acid. []

(4-{4-[5-(6-Trifluoromethyl-pyridin-3-ylamino)-pyridin-2-yl]-phenyl}-cyclohexyl)-acetic acid sodium salt

  • Compound Description: This compound acts as a diacylglycerol acyltransferase 1 (DGAT1) inhibitor, potentially useful for treating conditions related to DGAT1 activity. []

3-Methoxy-2-[2-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)phenyl]prop-2-enoic acid

  • Compound Description: The crystal structure of this compound has been reported. []

N-(6-(Trifluoromethyl)pyridin-2-yl)pyrimidin-4-amine analogues

  • Compound Description: This refers to a series of compounds with varying 2/6-aryl/heteroaryl substitutions on the pyrimidine ring, designed as potential pharmaceutical agents. []
  • Relevance: The core structure of these analogues is the N-(6-(trifluoromethyl)pyridin-2-yl)pyrimidin-4-amine, which directly overlaps with a portion of {[6-(Trifluoromethyl)pyridin-2-yl]amino}acetic acid. This highlights the shared interest in the 6-(trifluoromethyl)pyridin-2-yl group for pharmaceutical development. []

(R)-5-((4-((Morpholin-2-ylmethyl)amino)-5-(trifluoromethyl)pyridin-2-yl)amino)pyrazine-2-carbonitrile (CCT245737)

  • Compound Description: CCT245737 is a potent and selective oral checkpoint kinase 1 (CHK1) inhibitor with potential as a chemotherapy adjuvant. []
  • Relevance: CCT245737 showcases the importance of a trifluoromethyl substituted pyridine ring in medicinal chemistry, although its position on the pyridine ring and the overall scaffold differ significantly from {[6-(Trifluoromethyl)pyridin-2-yl]amino}acetic acid. []

1,4-Bis[3-methoxy-4-(4-methoxyphenyl)-6-(trifluoromethyl)pyridin-2-yl]benzene

  • Compound Description: The crystal structure of this compound is reported, showing a transoid arrangement of two pyridine substituents with respect to a central phenylene moiety. []
  • Relevance: This compound features two 6-(trifluoromethyl)pyridin-2-yl moieties linked to a central benzene ring, highlighting the continued interest in this group for building more complex structures. This compound's symmetrical structure and lack of an acetic acid group differentiate it from {[6-(Trifluoromethyl)pyridin-2-yl]amino}acetic acid. []

(4-{4-[4-Methyl-6-(6-trifluoromethyl-pyridin-3-ylamino)pyridazin-3-yl]-phenyl}-cyclohexyl)-acetic acid

  • Compound Description: This compound, or its pharmaceutically acceptable salts, act as Peroxisome proliferator-activated receptor (PPAR) modulators. []

2-(2,2-Difluoroethoxy)-N-(6-methylbenzo[d]thiazole-2-yl)-6-(trifluoromethyl)benzenesulfonamide

  • Compound Description: This compound is synthesized from 2-amino-6-methylbenzothiazole and 2-(2,2-difluoroethoxy)-6-(trifluoromethyl)benzene-1-sulfonyl chloride. []
  • Relevance: This compound highlights the use of a trifluoromethyl group in conjunction with a sulfonamide moiety, albeit within a benzothiazole-based structure different from {[6-(Trifluoromethyl)pyridin-2-yl]amino}acetic acid. []

N-(3-((4-(6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)-1H-imidazol-2-yl)methyl)oxetan-3-yl)amide Derivatives

  • Compound Description: These compounds were synthesized and evaluated for their antibacterial activity. []
  • Relevance: These derivatives highlight the use of trifluoroethoxy substituted pyridine rings in medicinal chemistry, albeit within an imidazolyl-oxetanyl scaffold different from {[6-(Trifluoromethyl)pyridin-2-yl]amino}acetic acid. []

3-((6-(4-Acryloyl-1,4-diazepan-1-yl)-2-(pyridin-2-yl)pyrimidin-4-yl)amino)propanoic acid (N43)

  • Compound Description: N43 is a potent inhibitor of the KDM5A Jumonji C (JMJC) domain, capable of covalently binding to a non-catalytic cysteine residue (Cys481). []
  • Relevance: This compound highlights the use of a pyridin-2-yl moiety in the context of JMJC domain inhibitors, although the overall structure and the presence of a propanoic acid group differentiate it from {[6-(Trifluoromethyl)pyridin-2-yl]amino}acetic acid. []

(S)-4-(tert-Butyl)-2-[4-(trifluoromethyl)pyridin-2-yl]-4,5-dihydrooxazole ((S)-5-CF3-pyrox-tBu)

  • Compound Description: This reagent is used in organic synthesis and can be prepared by coupling (S)-tert-leucinol and 5-trifluoromethylpicolinic acid. []
  • Relevance: This compound features a 4-(trifluoromethyl)pyridin-2-yl group, demonstrating the versatility of this moiety in different chemical contexts compared to {[6-(Trifluoromethyl)pyridin-2-yl]amino}acetic acid. The presence of a dihydrooxazole ring and a tert-butyl group further differentiates the two compounds. []
  • Compound Description: Compound (+)-23 is a soluble guanylate cyclase (sGC) activator designed for topical ocular delivery as a potential glaucoma therapy. []
  • Relevance: This compound demonstrates the use of a pyridin-2-yl moiety in the context of sGC activators, although its complex structure with multiple ring systems and a carboxylic acid group at a different position distinguishes it from {[6-(Trifluoromethyl)pyridin-2-yl]amino}acetic acid. []

2-(4-(4-(5-(2-Phenyl-5-(trifluoromethyl)oxazole-4-carboxamido)-1H-benzo[d]imidazol-2-yl)phenyl)cyclohexyl)acetic acid (KR-69232)

  • Compound Description: KR-69232 is a novel DGAT1 inhibitor with potential therapeutic use against metabolic disorders. []
  • Relevance: While both KR-69232 and {[6-(Trifluoromethyl)pyridin-2-yl]amino}acetic acid feature a trifluoromethyl group and an acetic acid moiety, KR-69232 incorporates them within a significantly different scaffold, highlighting the exploration of diverse chemical space for DGAT1 inhibition. []

2-(2,2-Difluoroethoxy)-6-trifluoromethyl-N-(5,8-dimethoxy-1,2,4-triazolo[1,5-c]pyrimidine-2-yl)benzenesulfonamide (Penoxsulam)

  • Compound Description: Penoxsulam is a herbicide synthesized in nine steps. []
  • Relevance: Penoxsulam emphasizes the use of a trifluoromethyl group and a sulfonamide moiety for herbicide development, albeit within a triazolopyrimidine scaffold distinct from {[6-(Trifluoromethyl)pyridin-2-yl]amino}acetic acid. []

2-[(4,5α-Epoxy-3-hydroxy-14β-methoxy-17-methylmorphinan-6β-yl)amino]acetic acid (HS-731)

  • Compound Description: HS-731 is a μ-opioid receptor agonist that induces potent and long-lasting antinociception through peripheral mechanisms. [, ]
  • Relevance: HS-731, although structurally dissimilar to {[6-(Trifluoromethyl)pyridin-2-yl]amino}acetic acid, also features an acetic acid moiety linked to a nitrogen-containing pharmacophore, highlighting the versatility of this group in different pharmacological classes. [, ]
  • Compound Description: HL1 and its copper(II) complexes have been studied for their structural and magnetic properties. []
  • Relevance: The (pyrazol-1-yl)acetic acid structure, while simpler than {[6-(Trifluoromethyl)pyridin-2-yl]amino}acetic acid, shares the presence of a nitrogen-containing heterocycle directly attached to an acetic acid moiety, suggesting a potential common structural motif. []

2-(2-Oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile (Perampanel)

  • Compound Description: Perampanel is a noncompetitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptor antagonist developed for the treatment of partial-onset seizures associated with epilepsy. []
  • Relevance: Perampanel emphasizes the relevance of a pyridin-2-yl group in medicinal chemistry, although its complex structure with multiple aromatic rings and a benzonitrile group differentiates it from {[6-(Trifluoromethyl)pyridin-2-yl]amino}acetic acid. []

4′-Cyano-biphenyl-4-sulfonic acid (6-amino-pyridin-2-yl)-amide (PF-915275)

  • Compound Description: PF-915275 is a potent 11β-hydroxysteroid dehydrogenase type 1 (11βHSD1) inhibitor, potentially useful for treating diabetes and related metabolic diseases. []
  • Relevance: PF-915275 highlights the use of a 6-amino-pyridin-2-yl moiety in medicinal chemistry, although its incorporation into a sulfonamide structure with a biphenyl group makes it structurally distinct from {[6-(Trifluoromethyl)pyridin-2-yl]amino}acetic acid. []
  • Compound Description: JTT-553 is a DGAT1 inhibitor with potential as an anti-obesity and anti-diabetic agent. []
  • Relevance: JTT-553 showcases the use of a trifluoromethyl group and an acetic acid moiety in medicinal chemistry, but its incorporation into a complex spirocyclic scaffold with a pyrimido[4,5-b][1,4]oxazine ring system sets it apart from {[6-(Trifluoromethyl)pyridin-2-yl]amino}acetic acid. []

2-Amino-4-(pyridin-2-yl)-5,6-dihydro-4H-1,3-oxazine derivatives

  • Compound Description: These derivatives have been investigated as inhibitors of BACE-1 and/or BACE-2 enzymes, potential targets for Alzheimer's disease therapy. []
  • Relevance: These derivatives highlight the presence of a pyridin-2-yl moiety in medicinal chemistry, although their incorporation into a dihydro-4H-1,3-oxazine ring system differentiates them from {[6-(Trifluoromethyl)pyridin-2-yl]amino}acetic acid. []

2-[2-Alkoxy-6-Trifluoromethyl Pyrimidine-4-yl)-Oxymethylene]Phenyl-Acetic Acid Derivatives

  • Compound Description: These derivatives are described in a patent related to their preparation and potential use. []

2-(Substituted-Aryloxymethyl)-5-(Pyridin-4-yl)-1,3,4-Oxadiazoles

  • Compound Description: These compounds were synthesized and evaluated for their anti-tuberculosis and antioxidant activities. []
  • Relevance: These compounds emphasize the use of a pyridin-4-yl moiety in medicinal chemistry, although their structure with an oxadiazole ring and an aryloxymethyl substituent makes them structurally distinct from {[6-(Trifluoromethyl)pyridin-2-yl]amino}acetic acid. []

Ethyl 2-[2-[(2,6-Dichlorophenyl)amino]phenyl]acetate (Diclofenac)

  • Compound Description: Diclofenac is a nonsteroidal anti-inflammatory drug (NSAID). []
  • Relevance: While structurally different from {[6-(Trifluoromethyl)pyridin-2-yl]amino}acetic acid, diclofenac also features an acetic acid ester moiety. The presence of a dichlorophenyl group and an aniline group differentiates it further. []

3-Amino-4-oxoquinazolin-2-yl-acetic acid benzylamides

  • Compound Description: These compounds were investigated for their potential as anticonvulsants. []
  • Relevance: These compounds highlight the use of an acetic acid moiety in medicinal chemistry, but their incorporation into a quinazolinone ring system with a benzylamide substituent makes them structurally distinct from {[6-(Trifluoromethyl)pyridin-2-yl]amino}acetic acid. []

4-Oxo-5-(3,4,5-trimethoxy-benzylidene)-4,5-dihydrothiazol-2-yl)-acetonitrile and its derivatives

  • Compound Description: This compound and its derivatives were synthesized and screened for their in vitro antitumor activity. []
  • Relevance: These compounds highlight the presence of an acetonitrile moiety in the context of potential antitumor agents, although their structure with a thiazole ring and a trimethoxybenzylidene substituent differentiates them from {[6-(Trifluoromethyl)pyridin-2-yl]amino}acetic acid. []

(5S)-5-(Aminomethyl)-3-[4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)phenyl]-1,3-oxazolidin-2-one derivatives

  • Compound Description: These oxazolidinone derivatives, containing a thieno-pyridine ring system, were evaluated for their antimicrobial activity. []
  • Relevance: These compounds demonstrate the use of a thieno-pyridine ring system in medicinal chemistry, but their complex structure with an oxazolidinone ring and various substituents sets them apart from {[6-(Trifluoromethyl)pyridin-2-yl]amino}acetic acid. []
  • Compound Description: This Schiff base ligand, derived from 6-amino penicillanic acid, and its metal complexes were synthesized and characterized. The Pt(II) complex exhibited promising inhibitory effects. []
  • Relevance: This highlights the use of metal complexes with ligands derived from penicillin-related compounds for potential medicinal applications, although the specific structure and properties differ significantly from {[6-(Trifluoromethyl)pyridin-2-yl]amino}acetic acid. []
  • Compound Description: These compounds were designed and evaluated for their in vivo glucose-6-phosphatase inhibitory activity. []

6-Substituted pyridin-2-yl C-nucleosides

  • Compound Description: These compounds represent a class of modified nucleosides with potential antiviral or anticancer activity. []
  • Relevance: These compounds demonstrate the utility of a pyridin-2-yl moiety in building modified nucleosides, but their structures differ substantially from {[6-(Trifluoromethyl)pyridin-2-yl]amino}acetic acid due to the absence of the acetic acid group and the presence of a sugar moiety. []

4-(Pyridin-3-yl)-2-(pyridin-2-yl)-1,2-dihydro-3H-pyrazol-3-one derivatives

  • Compound Description: These compounds are specific HIF-prolyl-4-hydroxylase inhibitors, potentially useful for treating cardiovascular and blood diseases. []
  • Relevance: These derivatives highlight the use of pyridin-2-yl and pyridin-3-yl moieties in medicinal chemistry, although their incorporation into a dihydro-3H-pyrazol-3-one ring system differentiates them from {[6-(Trifluoromethyl)pyridin-2-yl]amino}acetic acid. []

3-(6-Aryl-pyridin-2-yl)- and 8-(6-Aryl-pyridin-2-yl) Coumarins

  • Compound Description: These coumarin derivatives were synthesized using a Mannich base approach. []
  • Relevance: These compounds demonstrate the versatility of the pyridin-2-yl group in synthetic chemistry, but their incorporation into a coumarin scaffold differentiates them from {[6-(Trifluoromethyl)pyridin-2-yl]amino}acetic acid. []

3-(4-Styryl-6-aryl-pyridin-2-yl)- and 3-(6-Styryl-4-aryl-pyridin-2-yl)coumarins

  • Compound Description: These compounds, containing both styryl and pyridyl moieties within a coumarin framework, were synthesized and characterized. []

Properties

CAS Number

1215546-72-7

Product Name

{[6-(Trifluoromethyl)pyridin-2-yl]amino}acetic acid

IUPAC Name

2-[[6-(trifluoromethyl)pyridin-2-yl]amino]acetic acid

Molecular Formula

C8H7F3N2O2

Molecular Weight

220.15 g/mol

InChI

InChI=1S/C8H7F3N2O2/c9-8(10,11)5-2-1-3-6(13-5)12-4-7(14)15/h1-3H,4H2,(H,12,13)(H,14,15)

InChI Key

KKIOYWDQZJOMOJ-UHFFFAOYSA-N

SMILES

C1=CC(=NC(=C1)NCC(=O)O)C(F)(F)F

Canonical SMILES

C1=CC(=NC(=C1)NCC(=O)O)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.